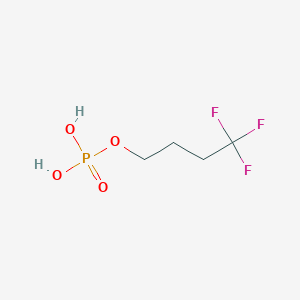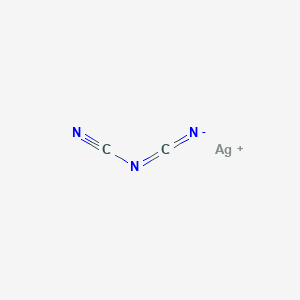
Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester: is an organoboron compound that features two boronic ester groups attached to a naphthalene core. This compound is of significant interest in organic synthesis due to its ability to form stable complexes and undergo various chemical transformations. It is commonly used as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester typically involves the reaction of naphthalene-1,8-diboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve naphthalene-1,8-diboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Add pinacol and a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced species.
Substitution: The boronic ester groups can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds or other substituted naphthalene derivatives.
科学的研究の応用
Chemistry: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester is widely used in organic synthesis as a precursor for the formation of complex molecules. It is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological processes. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism by which Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester exerts its effects involves the formation of stable boron-oxygen bonds. The boronic ester groups can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.
類似化合物との比較
1,4-Benzenediboronic Acid Bis(pinacol) Ester: Similar in structure but with a benzene core instead of naphthalene.
1,8-Bis(dimethylamino)naphthalene Boronic Esters: These compounds have dimethylamino groups instead of boronic ester groups.
Uniqueness: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester is unique due to its naphthalene core, which provides additional stability and reactivity compared to similar compounds with benzene cores. The presence of two boronic ester groups also allows for more versatile chemical transformations and applications in various fields.
特性
分子式 |
C22H30B2O4 |
|---|---|
分子量 |
380.1 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-9-11-15-12-10-14-17(18(15)16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |
InChIキー |
CLYDVNIERSRCBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=CC3=CC=C2)B4OC(C(O4)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)











